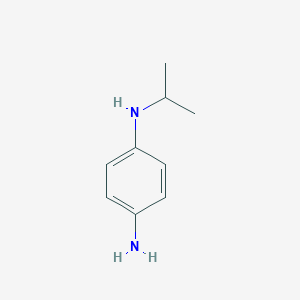
N-(1-Methylethyl)benzene-1,4-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
準備方法
Synthetic Routes and Reaction Conditions
N-(1-Methylethyl)benzene-1,4-diamine can be synthesized through the reaction of p-phenylenediamine with isopropylamine. The reaction typically occurs under controlled conditions with the presence of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactors where p-phenylenediamine and isopropylamine are combined under specific temperature and pressure conditions. The process is optimized to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions
N-(1-Methylethyl)benzene-1,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: It can be reduced to form corresponding amines.
Substitution: It can participate in substitution reactions where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various halogenating agents and catalysts are employed to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include quinone derivatives, substituted phenylenediamines, and various amine derivatives .
科学的研究の応用
Synthesis of Dyes and Pigments
N-(1-Methylethyl)benzene-1,4-diamine serves as an intermediate in the synthesis of various dyes and pigments. Its structure allows for modifications that can enhance color properties and stability in different applications.
Pharmaceutical Industry
The compound is utilized as a precursor in the synthesis of pharmaceutical agents. For instance, it has been studied for its potential in the development of drugs targeting specific diseases due to its ability to form various derivatives with enhanced biological activity .
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. Studies have shown that certain structural modifications can lead to compounds with improved antibacterial and antifungal activities, making them valuable in medical applications.
Table 1: Antimicrobial Activity of Benzene-1,4-Diamine Derivatives
| Compound | MIC (µg/mL) | Activity Type |
|---|---|---|
| This compound | 32 | Antibacterial |
| N-(thiazol-2-yl) derivatives | 16–128 | Antifungal |
Polymer Production
In industrial settings, this compound is used in the production of polymers and resins. Its reactivity allows it to participate in polymerization processes that yield materials with desirable mechanical properties.
Case Study 1: Anticancer Activity
A study highlighted the anticancer potential of this compound and its derivatives. Specific modifications led to significantly higher efficacy against cancer cell lines compared to traditional treatments, showcasing its potential as a therapeutic agent .
Case Study 2: Synthesis of Drug Intermediates
In synthetic chemistry, this compound has been employed as an intermediate for synthesizing complex drug molecules. For example, its application in the synthesis of nitrosamines demonstrated effective methodologies for producing compounds with potential therapeutic effects .
作用機序
The mechanism of action of N-(1-Methylethyl)benzene-1,4-diamine involves its ability to scavenge free radicals and prevent oxidative damage. It interacts with reactive oxygen species and neutralizes them, thereby protecting materials such as rubber from degradation. The compound’s antioxidant properties are attributed to its chemical structure, which allows it to donate electrons and stabilize free radicals .
類似化合物との比較
Similar Compounds
- N-Phenyl-N’-isopropyl-p-phenylenediamine
- N,N’-bis(1-methylethyl)benzene-1,4-diamine
- N,N’-bis(1-methylheptyl)-1,4-benzenediamine
Uniqueness
N-(1-Methylethyl)benzene-1,4-diamine is unique due to its specific substitution pattern, which imparts distinct antioxidant properties. Compared to similar compounds, it offers a balance of stability and reactivity, making it particularly effective in applications requiring long-term protection against oxidation .
特性
CAS番号 |
16153-75-6 |
|---|---|
分子式 |
C9H14N2 |
分子量 |
150.22 g/mol |
IUPAC名 |
4-N-propan-2-ylbenzene-1,4-diamine |
InChI |
InChI=1S/C9H14N2/c1-7(2)11-9-5-3-8(10)4-6-9/h3-7,11H,10H2,1-2H3 |
InChIキー |
YFZNTUOMAQXCQZ-UHFFFAOYSA-N |
SMILES |
CC(C)NC1=CC=C(C=C1)N |
正規SMILES |
CC(C)NC1=CC=C(C=C1)N |
Key on ui other cas no. |
16153-75-6 |
同義語 |
N-isopropyl-1,4-phenylenediamine N-isopropyl-p-phenylenediamine |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













